molecular formula C20H23N3O5S B2931109 N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide CAS No. 922112-38-7

N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B2931109
CAS No.: 922112-38-7
M. Wt: 417.48
InChI Key: XGUGSJUQIKNOPP-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of 2-aminophenol with a suitable ketone under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The benzoxazepine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. This reaction is usually carried out in the presence of a base such as triethylamine.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the sulfamoyl-substituted benzoxazepine with butanoyl chloride to form the target compound. This step is typically performed under mild conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction of the ketone group in the benzoxazepine ring can yield the corresponding alcohol.

    Substitution: The aromatic ring in the benzoxazepine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoxazepine derivatives.

Scientific Research Applications

N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propionamide

Uniqueness

N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide stands out due to its butanamide moiety, which imparts unique physicochemical properties and enhances its potential for diverse applications. The presence of the sulfamoyl group also contributes to its distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-3-4-19(24)21-14-5-8-16(9-6-14)29(26,27)22-15-7-10-18-17(13-15)20(25)23(2)11-12-28-18/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUGSJUQIKNOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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